molecular formula C5H4N6O3 B7774970 2-amino-8-nitro-3,7-dihydropurin-6-one

2-amino-8-nitro-3,7-dihydropurin-6-one

Cat. No.: B7774970
M. Wt: 196.12 g/mol
InChI Key: IYHJRKNFFYAOGE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Nitroguanine involves several steps. One common method includes the nitration of guanine. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration of the guanine molecule. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Nitroguanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 8-Nitroguanine can lead to the formation of 8-Aminoguanine.

Scientific Research Applications

8-Nitroguanine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nitration reactions and the effects of nitro groups on molecular stability and reactivity.

    Biology: In biological research, 8-Nitroguanine is studied for its mutagenic properties and its role in DNA damage and repair mechanisms.

    Industry: In industrial applications, 8-Nitroguanine can be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Nitroguanine involves its interaction with DNA. The nitro group in the compound can cause mutations by altering the base-pairing properties of guanine. This can lead to errors during DNA replication and transcription, ultimately resulting in mutagenesis. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

8-Nitroguanine can be compared with other nitro-substituted guanine derivatives, such as 8-Aminoguanine and 8-Bromoguanine. While all these compounds share a common guanine backbone, the presence of different substituents (nitro, amino, bromo) imparts unique properties to each compound. For instance, 8-Aminoguanine is less mutagenic compared to 8-Nitroguanine, highlighting the significant impact of the nitro group on the compound’s biological activity.

Similar Compounds

  • 8-Aminoguanine
  • 8-Bromoguanine
  • 8-Chloroguanine

These compounds are structurally similar to 8-Nitroguanine but differ in their substituent groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-amino-8-nitro-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJRKNFFYAOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)N=C(N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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